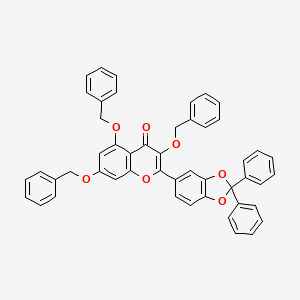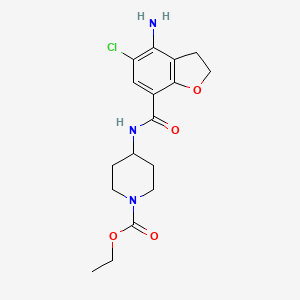
N-Desmethoxypropyl N-Carbethoxy Plucalopride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Benzofuran Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran intermediate with piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethoxypropyl N-Carbethoxy Plucalopride undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
N-Desmethoxypropyl N-Carbethoxy Plucalopride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a quality control standard
Mécanisme D'action
The mechanism of action of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves its interaction with specific molecular targets in the body. It primarily acts on serotonin receptors in the gastrointestinal tract, promoting motility and alleviating symptoms of constipation. The compound binds to these receptors, triggering a cascade of intracellular events that enhance muscle contractions and facilitate bowel movements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prucalopride: The parent compound, used to treat chronic constipation.
Desmethyl Prucalopride: A related compound with similar pharmacological properties.
Prucalopride Succinate: Another derivative with enhanced solubility and bioavailability
Uniqueness
N-Desmethoxypropyl N-Carbethoxy Plucalopride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to similar compounds .
Propriétés
Formule moléculaire |
C17H22ClN3O4 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
ethyl 4-[(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O4/c1-2-24-17(23)21-6-3-10(4-7-21)20-16(22)12-9-13(18)14(19)11-5-8-25-15(11)12/h9-10H,2-8,19H2,1H3,(H,20,22) |
Clé InChI |
XSALDQOIMQGINN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)

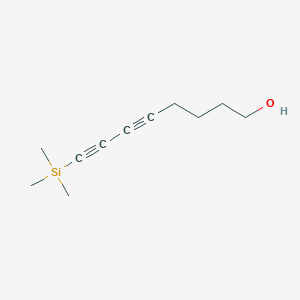
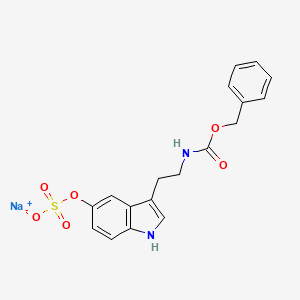
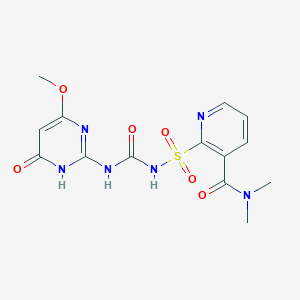
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
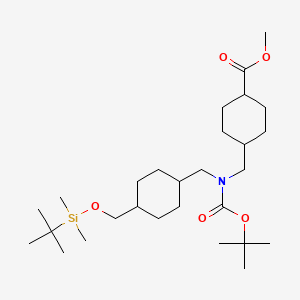
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
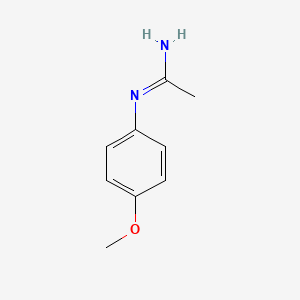
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)

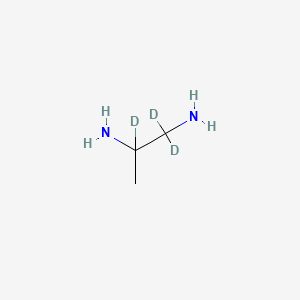
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
